molecular formula C26H21N3O3S B240922 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide

5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide

Cat. No. B240922
M. Wt: 455.5 g/mol
InChI Key: OWAOJVLXMGIXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of B-cell malignancies.

Mechanism of Action

5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide is a potent and selective inhibitor of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling and activation of various pathways involved in cell proliferation and survival. Inhibition of BTK by 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide leads to decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has been shown to inhibit BTK phosphorylation and downstream signaling in B-cell malignancies, leading to decreased cell proliferation and increased apoptosis. In addition, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has been shown to have minimal off-target effects, making it a promising therapeutic agent for B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has limited solubility in aqueous solutions, which may pose challenges in formulation and dosing for in vivo studies.

Future Directions

There are several future directions for research on 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide. One area of interest is the potential use of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide in combination with other targeted therapies for B-cell malignancies. Another area of interest is the development of more soluble formulations of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide for in vivo studies. Additionally, further studies are needed to investigate the long-term safety and efficacy of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide in clinical trials.

Synthesis Methods

The synthesis of 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide involves a multi-step process that starts with the reaction of 3-acetyl-4-methylpyridine with thiourea to form 3-acetyl-4-methylpyridine-2-thione. This intermediate is then reacted with 2-bromo-5-cyanopyridine to form 5-cyano-4-(2-methyl-6-oxo-1,4-dihydropyridin-3-yl)-2-thioxoimidazolidin-1-ylidene) methyl furan-2-carboxylate. The final step involves the reaction of this intermediate with N-phenyl-2-oxo-2-phenylethylamine to form 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide.

Scientific Research Applications

5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In a study conducted by Tam et al., 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide was found to inhibit BTK phosphorylation and downstream signaling in CLL cells, leading to decreased cell proliferation and increased apoptosis. Similarly, 5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide was found to inhibit BTK signaling in MCL cells, leading to decreased cell viability and increased apoptosis.

properties

Product Name

5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-phenacylsulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C26H21N3O3S/c1-17-23(25(31)29-19-11-6-3-7-12-19)24(22-13-8-14-32-22)20(15-27)26(28-17)33-16-21(30)18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31)

InChI Key

OWAOJVLXMGIXFQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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